Cas no 887585-87-7 (3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid)
3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS006316746
- EN300-1849732
- 3-amino-3-(2-methoxypyridin-3-yl)propanoic acid
- 887585-87-7
- 3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid
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- Inchi: 1S/C9H12N2O3/c1-14-9-6(3-2-4-11-9)7(10)5-8(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)
- InChI Key: KRJFXCYGSYGNON-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CN=1)C(CC(=O)O)N
Computed Properties
- Exact Mass: 196.08479225g/mol
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 85.4Ų
3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849732-0.05g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 0.05g |
$888.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-0.1g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 0.1g |
$930.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-0.25g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 0.25g |
$972.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-0.5g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 0.5g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-1.0g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-2.5g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 2.5g |
$2071.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-5.0g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 5g |
$3065.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-10.0g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1849732-1g |
3-amino-3-(2-methoxypyridin-3-yl)propanoic acid |
887585-87-7 | 1g |
$0.0 | 2023-09-19 |
3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid
Professional Introduction to 3-Amino-3-(2-methoxypyridin-3-yl)propanoic Acid (CAS No. 887585-87-7)
3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid, with the chemical identifier CAS No. 887585-87-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural framework that combines an amino group, a carboxylic acid moiety, and a 2-methoxypyridine substituent, has garnered attention for its potential applications in drug discovery and development. The presence of the 2-methoxypyridine group particularly makes it a candidate for further exploration in medicinal chemistry due to its ability to interact with biological targets in diverse ways.
The compound’s structure, characterized by a propanoic acid backbone modified at the central carbon with an amino group and a 2-methoxypyridinyl moiety, suggests versatile reactivity and binding capabilities. This structural motif is not only synthetically accessible but also offers opportunities for designing molecules with tailored pharmacological properties. The methoxy group on the pyridine ring introduces polarity and hydrogen bonding potential, which can be exploited to enhance binding affinity to biological receptors.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their prevalence in bioactive natural products and synthetic drugs. Among these, pyridine derivatives have been extensively studied for their role in modulating various biological pathways. The compound in question, 3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid, represents an innovative fusion of these two structural elements: the propanoic acid moiety and the 2-methoxypyridine ring. Such combinations have been shown to yield molecules with enhanced biological activity and improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The presence of both an amino group and a carboxylic acid group allows for further derivatization through amide bond formation, enabling the creation of peptidomimetics or other protein-targeting ligands. Additionally, the 2-methoxypyridine substituent can serve as an anchor point for designing molecules that interact with enzymes or receptors through hydrogen bonding networks.
The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug development. By systematically varying substituents on a core scaffold like that of 3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid, researchers can fine-tune properties such as solubility, metabolic stability, and target affinity. Preliminary computational studies suggest that this compound may exhibit favorable interactions with certain therapeutic targets, making it a promising candidate for further investigation.
Recent advancements in synthetic methodologies have also made it more feasible to explore complex molecular architectures like that of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of heterocyclic systems, while solid-phase synthesis has facilitated rapid library screening. These innovations have accelerated the discovery process, allowing researchers to rapidly test multiple derivatives of interest.
The potential applications of this compound extend beyond traditional small-molecule drug development. Its structural features make it an attractive candidate for use in biocatalysis or as a precursor for chiral auxiliaries used in asymmetric synthesis. Furthermore, its ability to form stable complexes with metal ions could open avenues for applications in material science or nanotechnology.
In conclusion, 3-Amino-3-(2-methoxypyridin-3-yl)propanoic acid (CAS No. 887585-87-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its combination of functional groups offers opportunities for designing molecules with tailored biological activities, while recent advances in synthetic chemistry have made it more accessible than ever before. As research continues to uncover new therapeutic targets and methodologies, compounds like this are poised to play an increasingly important role in drug discovery and development.
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